molecular formula C26H26N3NaO5S B3214004 Dasabuvir sodium CAS No. 1132940-11-4

Dasabuvir sodium

カタログ番号 B3214004
CAS番号: 1132940-11-4
分子量: 515.6 g/mol
InChIキー: VZCGKKLFRJCTFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dasabuvir sodium is a non-nucleoside inhibitor used in the treatment of chronic hepatitis C virus (HCV) infection. It is administered in combination with ombitasvir, paritaprevir, and ritonavir. The drug primarily targets the NS5B protein, a crucial component of HCV replication. Its binding site on the NS5B polymerase is specific to genotype 1 HCV strains .


Molecular Structure Analysis

Dasabuvir’s molecular structure consists of a non-nucleoside scaffold. It binds to the palm domain of the NS5B polymerase, inducing a conformational change that prevents viral RNA elongation. The binding sites for non-nucleoside NS5B inhibitors are not conserved across HCV genotypes, limiting Dasabuvir’s use to genotype 1 .

科学的研究の応用

Enhancing Oral Bioavailability

Dasabuvir sodium, a non-nucleoside polymerase inhibitor for hepatitis C virus (HCV) treatment, presents challenges in oral bioavailability due to its extremely low aqueous solubility. The development of dasabuvir monosodium monohydrate, a stable and manufacturable drug substance, significantly enhanced its dissolution and oral absorption. This advancement enabled the commercialization of Viekira Pak, a triple-combination direct-acting antiviral HCV regimen. The research underscores the potential of salt formation in improving the solubility and dissolution rate of poorly soluble drugs, offering insights applicable to other insoluble compounds (Chen et al., 2022).

In Vitro Activity and Resistance Profile

Dasabuvir demonstrates potent in vitro activity against HCV, selectively inhibiting HCV genotype 1 polymerases. Its efficacy in the HCV subgenomic replicon system was affirmed against various genotype 1 clinical isolates. The study of dasabuvir’s resistance profile revealed specific variants that confer resistance, enhancing our understanding of its mechanism and guiding combination therapy development for HCV genotype 1 infections (Kati et al., 2014).

作用機序

Dasabuvir inhibits the NS5B RNA-dependent RNA polymerase, a critical enzyme for HCV replication. By binding to the active site, it disrupts viral RNA synthesis, ultimately suppressing viral replication. Its unique mechanism differentiates it from nucleoside analogs .

Safety and Hazards

  • Drug Interactions : Co-administration with strong CYP2C8 inhibitors or strong CYP3A/CYP2C8 inducers is contraindicated. Other comedications commonly prescribed in HCV-infected patients do not significantly affect Dasabuvir’s metabolism .

特性

IUPAC Name

sodium;[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]-methylsulfonylazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N3O5S.Na/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;/h6-15H,1-5H3,(H,27,30,31);/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCGKKLFRJCTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)[N-]S(=O)(=O)C)N4C=CC(=O)NC4=O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N3NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (6-(3-tert-butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl)(methylsulfonyl)amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dasabuvir sodium
Reactant of Route 2
Reactant of Route 2
Dasabuvir sodium
Reactant of Route 3
Reactant of Route 3
Dasabuvir sodium
Reactant of Route 4
Reactant of Route 4
Dasabuvir sodium
Reactant of Route 5
Reactant of Route 5
Dasabuvir sodium
Reactant of Route 6
Reactant of Route 6
Dasabuvir sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。